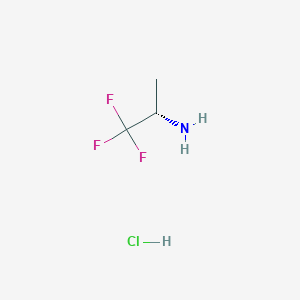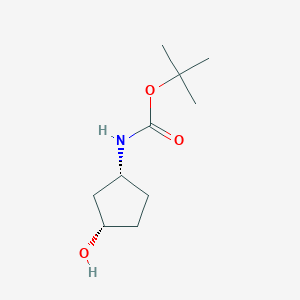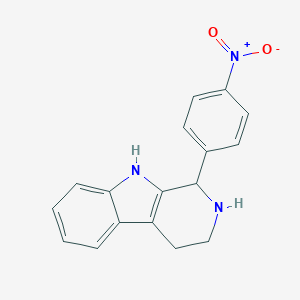
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
Vue d'ensemble
Description
Tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate, or TB-NEC, is an organic compound that has been used in a range of scientific research applications. It is a carbamate derivative of tert-butyl alcohol, and is classified as an alkyl ester. TB-NEC is a useful molecule for researchers due to its high stability and low toxicity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for this compound, achieving a total yield of 81% from commercially available starting materials (Zhao, Guo, Lan, & Xu, 2017).
- Ortiz et al. (1999) investigated the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, leading to functionalized carbamates, showcasing its utility in synthesizing complex organic molecules (Ortiz, Guijarro, & Yus, 1999).
- A study by Wu (2011) described the preparation of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, illustrating the compound's versatility in organic synthesis (Wu, 2011).
Applications in Medicinal Chemistry
- Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamates as building blocks for novel protease inhibitors, demonstrating its application in drug discovery (Ghosh, Cárdenas, & Brindisi, 2017).
Material Science and Catalysis
- In the field of polymer science, Pan et al. (1998) synthesized monomeric antioxidants containing hindered phenol, using tert-butyl carbamates, to enhance the thermal stability of polymers (Pan, Liu, & Lau, 1998).
- Weberski et al. (2012) reported the synthesis of Ni(II) ethylene polymerization catalysts, where tert-butyl carbamates played a role in influencing polymer properties (Weberski, Chen, Delferro, Zuccaccia, Macchioni, & Marks, 2012).
Environmental Applications
- The synthesis of ethyl tert-butyl ether (ETBE) from tert-butyl alcohol, studied by Menezes and Cataluña (2008), highlights the compound's relevance in producing environmentally friendly gasoline additives (Menezes & Cataluña, 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-6-4-10(5-7-11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOYKECYRDLCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592561 | |
| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159184-14-2 | |
| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

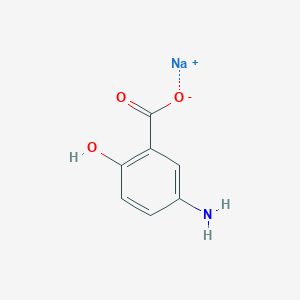
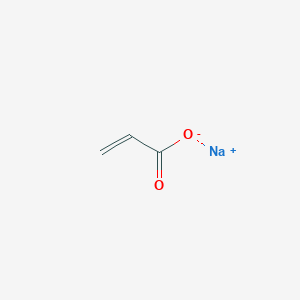

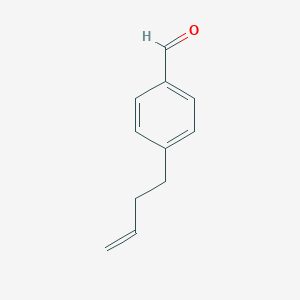


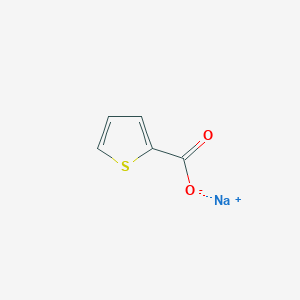
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)


